molecular formula C9H11NO2 B1277802 2-Amino-5-ethylbenzoic acid CAS No. 2475-82-3

2-Amino-5-ethylbenzoic acid

Cat. No. B1277802
CAS RN: 2475-82-3
M. Wt: 165.19 g/mol
InChI Key: IGDCBHSYVIAATO-UHFFFAOYSA-N
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Description

2-Amino-5-ethylbenzoic acid is a derivative of benzoic acid with an amino group at the second position and an ethyl group at the fifth position on the benzene ring. While the provided papers do not directly discuss 2-amino-5-ethylbenzoic acid, they do provide insights into the chemistry of related compounds, which can be extrapolated to understand the properties and reactivity of 2-amino-5-ethylbenzoic acid.

Synthesis Analysis

The synthesis of related aminobenzoic acid derivatives involves various reactions, such as the reaction of aminobenzoic acids with α,β-acetylenic γ-hydroxy nitriles to afford new classes of unnatural amino acids . Another synthesis route includes the conversion of 2-aminobenzimidazole to 4-amino-1H-benzo[4,5]imidazo[1,2-a]pyrimidin-2-one, demonstrating the versatility of aminobenzoic acid derivatives in heterocyclic chemistry . These methods could potentially be adapted for the synthesis of 2-amino-5-ethylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of aminobenzoic acid derivatives is characterized by the presence of an amino group attached to the benzene ring, which can influence the electronic distribution and reactivity of the molecule. For instance, the crystal and molecular structure of 2-amino-3-methylbenzoic acid has been determined, showing that except for two hydrogen atoms of the methyl group, the molecule is approximately planar . This planarity is a common feature in aromatic compounds and can affect the molecule's physical properties and interactions with other molecules.

Chemical Reactions Analysis

Aminobenzoic acid derivatives participate in various chemical reactions. For example, 4-aminobenzoic acid acts as an organic catalyst in the conversion of α,β-acetylenic γ-hydroxy nitrile to 5-amino-2,2-dimethyl-3(2H)-furanone . Additionally, the synthesis of ethyl 2-[(2,2-dibenzoyl)ethenyl]amino-3-dimethylaminopropenoate from dibenzoylmethane demonstrates the reactivity of amino groups in Michael-type additions and subsequent cyclization reactions . These reactions highlight the potential reactivity of the amino group in 2-amino-5-ethylbenzoic acid.

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structure. The presence of substituents such as amino and ethyl groups can affect the compound's solubility, melting point, and acidity. For example, the crystal structure analysis of 2-amino-3-methylbenzoic acid provides insights into its density and planarity, which are important for understanding its physical properties . The synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, involves steps that could alter the physical properties of the compound, such as methylation and ethylation .

Scientific Research Applications

Mimicking Tripeptide β-Strands

An unnatural amino acid, 2 (5-HO2CCONH-2-MeO-C6H3-CONHNH2), effectively duplicates the hydrogen-bonding functionality of a tripeptide β-strand. This compound, composed of hydrazine, 5-amino-2-methoxybenzoic acid, and oxalic acid, demonstrates the potential of 2-amino-5-ethylbenzoic acid derivatives in mimicking peptide structures and forming β-sheetlike hydrogen-bonded dimers in certain solutions, offering insight into peptide behavior and interactions (Nowick et al., 2000).

Glycan Derivatization and MALDI-MS Analysis

2-Aminobenzoic acid (2-AA), a variant of 2-amino-5-ethylbenzoic acid, is used for labeling N-glycans in a process known as nonreductive amination. This method increases the mass spectrometric sensitivity for glycan identification and enables fluorescence-chromatography based glycan quantification. This approach is significant in glycomics and the analysis of biotherapeutic monoclonal antibodies (Hronowski et al., 2020).

Intermediate in Pharmaceutical Synthesis

4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, closely related to 2-amino-5-ethylbenzoic acid, is synthesized as an intermediate for amisulpride, a pharmaceutical compound. This demonstrates the role of such compounds in the synthesis of important medicinal products (Wang Yu, 2008).

Synthesis of Heterocyclic Compounds

Research on the synthesis of new series of heterocyclic compounds, including the use of ethyl-p-aminobenzoate, indicates the potential of 2-amino-5-ethylbenzoic acid derivatives in creating complex molecular frameworks with biological activity. This is significant in the development of new pharmacological agents (Al-Majidi & Saeed, 2013).

Safety And Hazards

The safety information for 2-Amino-5-ethylbenzoic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-amino-5-ethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5H,2,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDCBHSYVIAATO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428904
Record name 2-amino-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-ethylbenzoic acid

CAS RN

2475-82-3
Record name 2-amino-5-ethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-5-ethylbenzoic acid
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Synthesis routes and methods I

Procedure details

The title compound is prepared by treating 24.7 g (0.141 mol) 5-ethyl-1H-indole-2,3-dione (Example 49a) with 40 ml of 30% H2O2 in 226 ml 5% sodium hydroxide solution following a procedure given by A. Baruffini et. al. in II Farmaco, Ed. Sc., 23, 3 (1968). mp: 128-129° C. (Lit.: 126° C.); MS: 166 (M++1); HPLC: tret=7.00 min (Grad 1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
226 mL
Type
solvent
Reaction Step One
[Compound]
Name
II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of Example 1B (11.7 g, 66.9 mmol) in 1M NaOH (300 mL) was treated dropwise with 30% aqueous hydrogen peroxide (300 mL), heated to 50° C. for 30 minutes, cooled to room temperature, and filtered. The filtrate was adjusted to pH 4 with concentrated HCl, cooled to 4° C., and filtered. The filter cake was dried under vacuum to provide the desired product (4.46 g). MS (ESI(−)) m/e 164 (M−H)−.
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EB Mass, GV Duarte… - Mini reviews in medicinal …, 2021 - ingentaconnect.com
… Oxidative cleavage in the presence of H2O2 gave 2-amino-5-ethylbenzoic acid 78. Further esterification with EtOH and cyclization led to 6ethyl-2-methylquinazolin-4(3H)-one (79). This …
Number of citations: 13 www.ingentaconnect.com

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